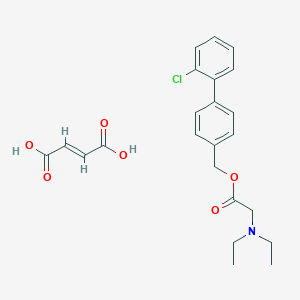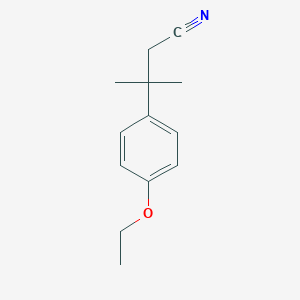
3-(4-Ethoxyphenyl)-3-methylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-401, is a chemical compound that belongs to the class of nitrile compounds. It is a colorless liquid with a molecular weight of 195.28 g/mol. The compound has been used in scientific research for its potential therapeutic properties.
作用机制
The exact mechanism of action of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Ethoxyphenyl)-3-methylbutanenitrile can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in animal models of inflammation. The compound has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is a mediator of inflammation. In addition, 3-(4-Ethoxyphenyl)-3-methylbutanenitrile has been shown to have analgesic and antipyretic effects in animal models.
实验室实验的优点和局限性
One advantage of using 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is its toxicity. Studies have shown that the compound can induce liver and kidney damage in animal models at high doses. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
未来方向
There are several future directions for the study of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases. Another direction is to investigate the molecular mechanisms underlying the therapeutic effects of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile. Understanding the mechanism of action of the compound can provide insights into its potential use in the treatment of various diseases. Finally, future studies can investigate the safety and toxicity of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in animal models and humans, which can inform the development of potential therapeutic agents based on this compound.
Conclusion
In conclusion, 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is a chemical compound that has been studied for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential use in the treatment of various diseases. The synthesis of the compound involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The exact mechanism of action of the compound is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. Future studies can investigate the potential use of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in the treatment of neurodegenerative diseases, the molecular mechanisms underlying its therapeutic effects, and its safety and toxicity in animal models and humans.
合成方法
The synthesis of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
3-(4-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 3-(4-Ethoxyphenyl)-3-methylbutanenitrile can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases.
属性
CAS 编号 |
102509-89-7 |
|---|---|
产品名称 |
3-(4-Ethoxyphenyl)-3-methylbutanenitrile |
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(2,3)9-10-14/h5-8H,4,9H2,1-3H3 |
InChI 键 |
ZKPNIAPXJAPAMS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
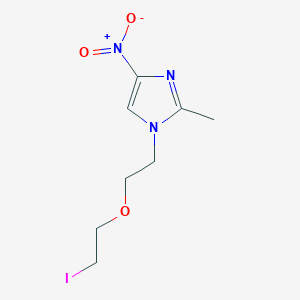
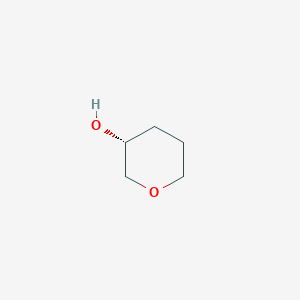


![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
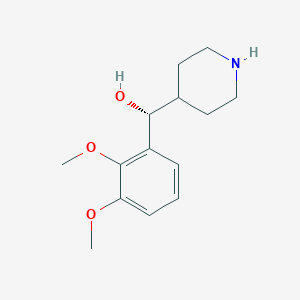
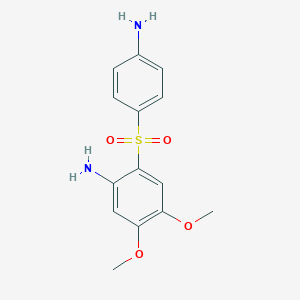
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)

